molecular formula C29H39NO3 B1514449 7-Dehydroxy Buprenorphine(Buprenorphine Impurity F) CAS No. 97203-04-8

7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)

Cat. No.: B1514449
CAS No.: 97203-04-8
M. Wt: 449.6 g/mol
InChI Key: LONIMXCUBDTSNU-MHZLKSCOSA-N
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Description

7-Dehydroxy Buprenorphine(Buprenorphine Impurity F) is a complex organic compound with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The key steps typically include:

    Cyclization: Formation of the hexacyclic core structure through intramolecular cyclization reactions.

    Functional Group Transformations: Introduction of the cyclopropylmethyl, dimethylbutenyl, and methoxy groups through selective functionalization reactions.

    Stereoselective Reactions: Control of stereochemistry at multiple chiral centers using chiral catalysts or reagents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to ensure consistent quality and efficiency.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to obtain the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopropylmethyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds and carbonyl groups, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed:

    Oxidized Derivatives: Formation of alcohols, ketones, and carboxylic acids.

    Reduced Analogs: Formation of alkanes and alcohols.

    Substituted Compounds: Introduction of various functional groups, leading to a wide range of derivatives.

Chemistry:

    Synthesis of Complex Molecules:

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique structure and reactivity.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specialized properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The mechanism of action may involve:

    Binding to Enzymes or Receptors: The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathway Modulation: The compound may influence specific biochemical pathways, resulting in changes in cellular processes.

Comparison with Similar Compounds

Uniqueness:

  • Structural Complexity: The hexacyclic structure with multiple chiral centers and functional groups sets it apart from simpler compounds.
  • Reactivity: The presence of diverse functional groups allows for a wide range of chemical reactions and modifications.

This detailed article provides a comprehensive overview of 7-Dehydroxy Buprenorphine(Buprenorphine Impurity F), covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(3,3-dimethylbut-1-en-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO3/c1-17(26(2,3)4)20-15-27-10-11-29(20,32-5)25-28(27)12-13-30(16-18-6-7-18)22(27)14-19-8-9-21(31)24(33-25)23(19)28/h8-9,18,20,22,25,31H,1,6-7,10-16H2,2-5H3/t20-,22-,25-,27-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONIMXCUBDTSNU-MHZLKSCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=C)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747462
Record name (5alpha,6beta,14beta,18R)-17-(Cyclopropylmethyl)-18-(3,3-dimethylbut-1-en-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97203-04-8
Record name (5alpha,6beta,14beta,18R)-17-(Cyclopropylmethyl)-18-(3,3-dimethylbut-1-en-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α,7α)-17-(CyclopropylMethyl)-7-(2,2-diMethyl-1-Methylenepropyl)-4,5-epoxy-18,19-dihydro-6-Methoxy-6,14-ethenoMorphinan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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